molecular formula C14H28N2O3 B15055777 tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate

tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B15055777
M. Wt: 272.38 g/mol
InChI Key: GUURGUMYAQVDNB-UHFFFAOYSA-N
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Description

tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate (CAS: 1774897-54-9) is a piperidine-based carbamate derivative with a molecular formula of C₁₄H₂₈N₂O₃ and a molar mass of 272.38 g/mol . Its structure features a piperidine ring substituted at the 4-position with a 2-methoxyethyl group and a methylcarbamate moiety protected by a tert-butyl ester. Predicted physical properties include a density of 0.982 g/cm³, boiling point of 369.7°C, and a pKa of 12.72, indicating moderate basicity .

Properties

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

tert-butyl N-[4-(2-methoxyethyl)piperidin-4-yl]-N-methylcarbamate

InChI

InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16(4)14(8-11-18-5)6-9-15-10-7-14/h15H,6-11H2,1-5H3

InChI Key

GUURGUMYAQVDNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCNCC1)CCOC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be disconnected into several key building blocks:

  • A piperidine core structure
  • A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen
  • A methyl group on the carbamate nitrogen
  • A 2-methoxyethyl substituent at position 4

Synthetic routes typically focus on either constructing the piperidine ring with appropriate substitution patterns or functionalizing an existing piperidine scaffold to introduce the required substituents.

One of the most efficient approaches involves utilizing 4-oxopiperidine derivatives as key starting materials. This method allows for the introduction of the 2-methoxyethyl group at position 4 of the piperidine ring.

Reaction with 2-Methoxyethylamine

The synthesis begins with tert-butyl 4-oxopiperidine-1-carboxylate, which undergoes reductive amination with 2-methoxyethylamine to introduce the 2-methoxyethyl group.

Yield Reaction Conditions Operation in Experiment
93% Stage #1: With sodium cyanoborohydride; acetic acid in methanol at 25°C; for 12 h; Stage #2: With sodium carbonate in methanol; water To a solution of 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate (1 g, 5.0 mmol), acetic acid (0.3 mL, 5.0 mmol) and 2-methoxyethylamine (0.44 mL, 5.0 mmol) in methanol (20 mL) were added sodium cyanoborohydride (346 mg, 5.5 mmol). After 12 h at 25°C, the solution was diluted with the aqueous solution of sodium carbonate. The aqueous solution was extracted several times with ethyl acetate. The organic fractions were combined, concentrated and purified with chromatography separation (silica, 0-10% methanol in dichloromethane) yielding the title compound (1.2 g, 93%) as a yellow oil.

Alternative Zinc Chloride-Mediated Synthesis

An alternative approach using zinc chloride as a catalyst has also been developed:

Yield Reaction Conditions Operation in Experiment
37% Stage #1: With triethylamine; zinc(II) chloride in methanol at 65°C; for 7 h; Stage #2: With sodium cyanoborohydride in methanol at 25°C; for 17 h; tert-butyl 4-oxopiperidine-1-carboxylate (1.0 g, 5.02 mmol), was dissolved in methanol (15 mL) and treated with 2-methoxyethylamine (490 mg, 6.53 mmol), triethylamine (2.1 mL, 15.1 mmol) and zinc chloride (68 mg, 0.50 mmol). The reaction mixture was stirred at 65°C for 7 h, then sodium cyanoborohydride (949 mg, 15.1 mmol) was added portionwise. The resulting reaction mixture was stirred at 25°C for 17 h. The solvents were removed in vacuo, and the residue was partitioned between water (150 mL) and ethyl acetate (120 mL). The aqueous layer was extracted with ethyl acetate (2 x 120 mL), and the organic layers were combined, dried (sodium sulfate), and the solvent was removed in vacuo. The residue was purified by column chromatography (Normal basic activated alumina, 40% to 50% ethyl acetate in hexane) to give tert-butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate (480 mg, 37%) as a liquid.

The intermediate produced through these methods then requires further transformation to introduce the N-methylcarbamate functionality.

N-Methylation Strategies

The N-methylation of carbamate nitrogens is a critical step in the synthesis of this compound. Several methods have been developed for this transformation.

Copper Hydride-Catalyzed N-Methylation

Recent research has demonstrated the effectiveness of copper hydride-catalyzed N-methylation of amines using paraformaldehyde and polymethylhydrosiloxane (PMHS) under mild reaction conditions.

The optimal conditions for this transformation involve:

  • Catalyst: Cyclic(alkyl)(amino)carbene copper chloride (CAAC)CuCl (2.5 mol%)
  • Reductant: Polymethylhydrosiloxane (PMHS) (1.5 mmol)
  • Formaldehyde source: Paraformaldehyde (1.5 mmol)
  • Solvent: Dibutyl ether (n-Bu₂O)
  • Temperature: 80°C
  • Reaction time: 18 h

This method consistently produces N-methylated products in excellent yields (>99%).

Eschweiler-Clarke N-Methylation

An alternative approach for N-methylation involves the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid:

"The N-methylation can be carried out by various methods known per se, for example by reacting the compound with an excess of formaldehyde and formic acid (Eschweiler-Clarke reaction) or with formaldehyde and hydrogen in the presence of a hydrogenation catalyst such as platinum or palladium".

Catalytic Hydrogenation Method

N-methylation can also be achieved through catalytic hydrogenation:

"N-methylation can be carried out by reacting the compound with formaldehyde and hydrogen in the presence of a hydrogenation catalyst such as platinum or palladium".

The choice of method depends on factors such as scale, available equipment, and compatibility with other functional groups present in the molecule.

Multi-Component Synthesis Approaches

Multi-component reactions offer efficient routes to complex piperidine derivatives with specific substitution patterns.

Ionic Liquid-Catalyzed Multi-Component Synthesis

N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]₂) has been employed as a catalyst for the synthesis of substituted piperidines via one-pot multi-component reactions:

"This pseudo five-component reaction of aromatic aldehydes, anilines and alkyl acetoacetates was carried out under reflux conditions in ethanol to afford substituted piperidines".

Entry Catalyst (mol%) Temperature (°C) Time (min) Yield (%)
1 5 rt 100
2 10 rt 100 25
3 15 rt 100 32
4 5 50 80 59
5 10 50 75 62
6 15 50 65 62
7 5 reflux 60 80
8 10 reflux 55 93
9 15 reflux 55 94

Protecting Group Strategies

The synthesis of this compound often involves protection and deprotection steps to allow selective functionalization.

Introduction of tert-Butyloxycarbonyl (Boc) Group

The tert-butyloxycarbonyl protecting group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:

"The crude was dissolved in dichloromethane (36 mL, 0.4 M), added triethylamine (6 mL, 43.7 mmol, 3 equiv.) followed by di-tert-butyl dicarbonate (3.2 g, 14.6 mmol)".

Deprotection of tert-Butyloxycarbonyl Group

When needed, the Boc group can be removed using various acidic conditions:

"The acid is typically employed in an amount in a range of from about 1.0 to about 2.0 equivalents per equivalent of Compound V, and is more typically employed in an amount in a range of from about 1.2 to about 1.5 equivalents. The treatment is suitably conducted at a temperature in a range of from about -10°C to about 25°C and is typically conducted at a temperature in a range of from about 0°C to about 10°C. A preferred acid for the removal of the Boc protecting group is trimethylsilyl iodide (TMSI), optionally in the presence of a silylating reagent such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (TFBSA)".

Functionalization of Piperidine Core

The functionalization of the piperidine core is crucial for introducing the required substituents at specific positions.

Introduction of 2-Methoxyethyl Group

The 2-methoxyethyl group can be introduced through various methods:

  • Direct alkylation of the piperidine nitrogen with 2-methoxyethyl halides or tosylates
  • Reductive amination using 2-methoxyethylamine as described in Section 2
  • Nucleophilic substitution reactions with appropriate leaving groups

C-4 Functionalization Strategies

Functionalization at the C-4 position of the piperidine ring can be achieved through:

  • Lithiation-based approaches
  • Cross-coupling reactions
  • Conjugate addition to 4-piperidone derivatives

"Bromo substituted heteroaromatic compounds were lithiated with n-butyllithium (n-BuLi) and reacted with Weinreb amide to afford intermediates".

Purification and Characterization

Efficient purification techniques are essential for obtaining high-purity this compound.

Chromatographic Purification

Column chromatography is commonly employed for purification:

"The residue was purified by column chromatography (Normal basic activated alumina, 40% to 50% ethyl acetate in hexane) to give tert-butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate (480 mg, 37%) as a liquid".

Alternative chromatographic systems include:

  • Silica gel with 0-10% methanol in dichloromethane
  • Reversed-phase HPLC for analytical-scale purification

Recrystallization Techniques

For crystalline derivatives, recrystallization can provide high-purity material. Common solvent systems include:

  • Ethanol/water
  • Acetone/hexane
  • Ethyl acetate/hexane

Spectroscopic Characterization

Characterization of this compound typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)
  • Mass spectrometry (MS)
  • Infrared (IR) spectroscopy
  • Elemental analysis

"¹H, 100 MHz for ¹³C in dimethyl sulfoxide (DMSO)-d₆ as solvent. Melting points were measured on an Electro thermal 9100 apparatus".

Chemical Reactions Analysis

tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate can be contextualized against related piperidine and pyrrolidine derivatives. Below is a comparative analysis:

Table 1: Comparative Analysis of Structural Analogues

Compound Name Structural Differences vs. Target Compound Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 2-Chloronicotinoyl substituent replaces 2-methoxyethyl group 355.83 Intermediate in nicotinic acid-derived drug synthesis; higher reactivity due to electron-withdrawing Cl .
tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate Aromatic 4-(trifluoromethyl)phenyl substituent 358.37 Enhanced lipophilicity; used in CNS-targeting agents due to CF₃ group .
tert-Butyl (1-(3-cyanophenyl)piperidin-4-yl)carbamate 3-Cyanophenyl group on piperidine 303.37 Electron-withdrawing cyano group modulates binding in kinase inhibitors .
tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate Pyrrolidine ring (5-membered) vs. piperidine; p-tolyl group 290.38 Reduced ring size increases steric hindrance; used in protease inhibitors .
1-(2-Methoxyethyl)-piperidin-4-one derivatives Ketone group at piperidine 4-position; morpholino-thienopyrimidine core Varies Key intermediates in p38 MAP kinase inhibitors; modified solubility .

Key Comparison Points

Substituent Effects on Reactivity and Lipophilicity The 2-methoxyethyl group in the target compound donates electrons via its methoxy moiety, enhancing solubility in polar solvents compared to analogues with aromatic substituents (e.g., trifluoromethylphenyl or cyanophenyl groups) . Chloronicotinoyl and trifluoromethylphenyl substituents introduce electron-withdrawing effects, increasing stability but reducing nucleophilicity .

Ring Size and Conformational Flexibility

  • Piperidine derivatives (6-membered ring) exhibit greater conformational flexibility than pyrrolidine analogues (5-membered), impacting binding to enzymatic targets like kinases .

Pharmacological Applications The target compound’s structural simplicity makes it a versatile intermediate, whereas analogues like tert-butyl (1-(3-cyanophenyl)piperidin-4-yl)carbamate are directly incorporated into kinase inhibitors (e.g., p38 MAP kinase) . Trifluoromethylphenyl-containing derivatives are prioritized in CNS drug development due to improved blood-brain barrier penetration .

Synthetic Utility

  • The tert-butyl carbamate group serves as a transient amine protector in multi-step syntheses, as seen in BACE1 inhibitors (e.g., tert-butyl (S)-(4-(2,4-difluorophenyl)carbamate ) .

Biological Activity

tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in neuropharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C14H28N2O3
  • CAS Number : 1774897-54-9

The structure features a piperidine ring, which is significant for its interaction with biological targets, particularly in the central nervous system.

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymes :
    • The compound acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in Alzheimer's disease pathology. It prevents the aggregation of amyloid beta peptides, which are implicated in neurodegeneration .
  • Neuroprotective Effects :
    • In vitro studies have shown that this compound can protect astrocytes from toxicity induced by amyloid beta 1-42. It enhances cell viability in the presence of toxic agents, suggesting a potential therapeutic role in neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • The compound reduces levels of TNF-α and free radicals in cell cultures, indicating its potential to modulate inflammatory responses associated with neurodegeneration .

In Vitro Studies

A series of experiments assessed the biological activity of this compound:

Study TypeFindings
Cell ViabilityIncreased astrocyte viability when co-treated with Aβ 1-42
Enzyme Inhibitionβ-secretase IC50 = 15.4 nM; Acetylcholinesterase Ki = 0.17 μM
Aβ Aggregation85% inhibition at 100 μM concentration

These results highlight the compound's multifaceted role in protecting neuronal cells and inhibiting pathological processes associated with Alzheimer's disease.

In Vivo Studies

In vivo studies using scopolamine-induced models demonstrated that while the compound exhibited protective effects on cell viability, it did not significantly alter Aβ levels compared to controls. This suggests that while it has promising in vitro effects, its bioavailability and efficacy in vivo may require further optimization .

Case Studies

Recent literature has documented case studies involving similar compounds with structural analogs:

  • Compound M4 :
    • A related compound demonstrated moderate protective effects against Aβ toxicity and was able to inhibit amyloidogenesis in both in vitro and in vivo settings. This provides a comparative basis for understanding how structural modifications affect biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate, and how can reaction conditions be optimized for high yield?

  • Methodology : Synthesis of analogous piperidine carbamates typically involves multi-step reactions, such as:

  • Condensation : Reacting substituted aldehydes with 4-N-BOC-aminopiperidine in dichloromethane with triethylamine as a catalyst .
  • Reduction : Using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to reduce intermediates .
  • Protection/Deprotection : Introducing tert-butyl carbamate (BOC) groups under anhydrous conditions to protect amine functionalities .
    • Optimization : Adjust solvent polarity (e.g., THF for better solubility) and monitor reaction progress via TLC or LC-MS. Scale-up may require continuous flow reactors for reproducibility .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm piperidine ring substitution patterns and methoxyethyl group integration (¹H/¹³C NMR) .
  • LC-MS : Detect impurities (<95% purity requires column chromatography; C18 reverse-phase columns recommended) .
  • IR Spectroscopy : Verify carbamate C=O stretches (~1680–1720 cm⁻¹) and absence of residual solvents .

Q. What purification strategies are effective for removing common byproducts in tert-butyl carbamate syntheses?

  • Byproducts : Unreacted amines or deprotected intermediates.
  • Solutions :

  • Silica Gel Chromatography : Use gradient elution (hexane/ethyl acetate) for polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for carbamate derivatives .

Advanced Research Questions

Q. How can computational chemistry tools assist in predicting reaction pathways for novel carbamate derivatives?

  • Approach :

  • Reaction Path Search : Quantum mechanical calculations (DFT) model transition states and intermediates .
  • Machine Learning : Train models on PubChem datasets to predict regioselectivity in piperidine substitutions .
    • Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error by 40% .

Q. What strategies mitigate instability during storage of labile carbamate compounds?

  • Key Factors :

  • Moisture Sensitivity : Store under inert gas (argon) with molecular sieves in sealed containers .
  • Thermal Degradation : Avoid temperatures >25°C; DSC analysis can determine decomposition thresholds .
    • Stabilizers : Co-crystallization with antioxidants (e.g., BHT) may extend shelf life .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Common Issues : Overlapping NMR signals or ambiguous NOE correlations.
  • Solutions :

  • 2D NMR (HSQC/HMBC) : Assign quaternary carbons and long-range couplings .
  • X-ray Crystallography : Resolve stereochemistry for chiral centers in crystalline derivatives .

Q. What in vitro assays are suitable for assessing biological activity without commercial bias?

  • Assay Design :

  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with proper negative controls (DMSO vehicle) .
  • Enzyme Inhibition : Kinetic studies using fluorogenic substrates; validate with positive controls (e.g., known inhibitors) .
    • Data Validation : Cross-reference with PubChem BioAssay data to minimize false positives .

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